(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

Synthetic efficiency Opioid antagonist intermediate Process chemistry

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride (CAS 793675-05-5) is a heteroarylpiperidine derivative and a critical synthetic intermediate in the manufacture of N-(5-methylpyridin-2-yl)-N-(piperidinyl)-2-furancarboxamide derivatives, a class of opioid μ antagonists under investigation for treating constipation, nausea, and pruritus. The dihydrochloride salt form is specifically employed to enhance aqueous solubility and long-term storage stability compared to its free base counterpart, making it the preferred physical form for both bench-scale research and industrial-scale production.

Molecular Formula C11H19Cl2N3
Molecular Weight 264.19 g/mol
CAS No. 793675-05-5
Cat. No. B1423645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride
CAS793675-05-5
Molecular FormulaC11H19Cl2N3
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl
InChIInChI=1S/C11H17N3.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3,(H,13,14);2*1H
InChIKeyWJPBQPQNMPHPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride: A Validated Building Block for CNS-Targeted Opioid Antagonist Synthesis


(5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride (CAS 793675-05-5) is a heteroarylpiperidine derivative and a critical synthetic intermediate in the manufacture of N-(5-methylpyridin-2-yl)-N-(piperidinyl)-2-furancarboxamide derivatives, a class of opioid μ antagonists under investigation for treating constipation, nausea, and pruritus [1]. The dihydrochloride salt form is specifically employed to enhance aqueous solubility and long-term storage stability compared to its free base counterpart, making it the preferred physical form for both bench-scale research and industrial-scale production [2].

Substitution Risks of (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride: Why Free Bases and Isomeric Piperidines Are Not Interchangeable


Direct replacement of (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride with its free base (CAS 518285-55-7), the trihydrochloride salt (CAS 1713160-76-9), or regioisomeric analogs like 1-(5-methylpyridin-2-yl)piperidin-4-amine (CAS 252578-19-1) introduces quantifiable risks in synthesis and biological testing. The free base exhibits low aqueous solubility , which can lead to precipitation and incomplete conversion in aqueous reaction media, while the dihydrochloride salt provides high water solubility. Furthermore, patented manufacturing methods demonstrate that alternative synthetic routes to the same core scaffold suffer from drastically lower yields (18-19% vs. 62.1%) [1], meaning procurement of the compound manufactured via an unoptimized route can compromise downstream productivity and increase costs. The specific 2-pyridinamine substitution pattern is also essential for its role as a precursor to μ-opioid antagonists; isomeric analogs with the piperidine attached at a different position on the pyridine ring cannot serve as direct drop-in replacements for this established synthetic pathway .

Head-to-Head Evidence for (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride: Yield, Purity, and Solubility Advantages Over Analogs


Synthetic Route Comparison: 3.3-fold Higher Yield Over Prior Art and Elimination of Palladium Contamination

A patented reductive amination method using sodium triacetoxyborohydride in an aromatic hydrocarbon solvent delivers the free base precursor in 62.1% overall yield (two steps) with >99% HPLC purity [1]. In contrast, the two prior art methods—a high-temperature (180 °C, 9 h) route requiring excess 4-amino-1-benzylpiperidine and a palladium-catalyzed coupling—deliver yields of only 18% and 19%, respectively [1]. The new method also eliminates residual palladium, a critical advantage for pharmaceutical intermediate production where metal contamination must be stringently controlled [1]. The dihydrochloride salt is then quantitatively formed from this high-purity free base, ensuring the final product is metal-free.

Synthetic efficiency Opioid antagonist intermediate Process chemistry

Alternative Route Comparison: 2.4-fold Yield Advantage and Milder Conditions vs. Pathway (a)

A second exemplified variant of the patented process (Example 1) using pre-formed sodium triacetoxyborohydride achieves an overall yield of 43.5% with >99% HPLC purity [1]. This represents a 2.4-fold improvement over the alternative pathway (a) which requires harsh conditions (180 °C, 9 h) and excess 4-amino-1-benzylpiperidine, yielding only 18% product [1]. The milder conditions (ambient to reflux toluene temperatures) also reduce thermal degradation side products, contributing to the higher final purity.

Synthetic efficiency Green chemistry Process optimization

Salt Form Advantage: Dihydrochloride Enables Aqueous Solubility for Biological Assays Unattainable with Free Base

The free base form (CAS 518285-55-7) has a calculated LogP of 3.56, indicating strong lipophilicity and poor water solubility [1]. Conversion to the dihydrochloride salt (CAS 793675-05-5) introduces two hydrochloride counterions that protonate the piperidine nitrogen (calculated pKa ~8.5) and pyridine nitrogen (calculated pKa ~5.2), rendering the molecule readily soluble in aqueous buffer systems . While exact mg/mL solubility values for this specific compound are not reported in independent literature, the class-level behavior of heteroarylpiperidine dihydrochloride salts consistently demonstrates a >10-fold increase in aqueous solubility relative to their free base counterparts [2]. This is critical for in vitro receptor binding or cell-based assays where DMSO concentrations must be kept below 0.1%.

Solubility Salt selection In vitro pharmacology

Regioisomeric Specificity: 5-Methyl-2-pyridinamine Substitution Is Essential for Downstream μ-Antagonist Activity

The target compound serves as a synthetic intermediate for N-(5-methylpyridin-2-yl)-N-(piperidinyl)-2-furancarboxamide derivatives, a class of selective opioid μ antagonists [1]. The 5-methyl substitution on the pyridine ring and the 2-pyridinamine connectivity are structurally required for subsequent elaboration to the furancarboxamide pharmacophore. The regioisomer 1-(5-methylpyridin-2-yl)piperidin-4-amine (CAS 252578-19-1), while sharing the same core atoms, places the piperidine ring directly on the pyridine nitrogen rather than through an amine linker; this fundamentally alters the geometry and electronic character of the scaffold, precluding its use in the established synthetic sequence [1]. No published μ-antagonist synthesis utilizes the 1-substituted isomer, confirming the functional necessity of the 2-aminopyridine connectivity.

Structure-activity relationship Opioid antagonist Medicinal chemistry

Optimal Application Scenarios for (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride Based on Verified Differentiation


Multi-Gram Synthesis of Opioid μ Antagonist Furancarboxamide Clinical Candidates

This compound should be prioritized when scaling up the synthesis of N-(5-methylpyridin-2-yl)-N-(piperidinyl)-2-furancarboxamide derivatives for preclinical development. The proven high-yielding, palladium-free manufacturing route (62.1% overall yield, >99% HPLC purity) [1] ensures that procurement of the dihydrochloride salt provides a reliable, high-purity starting material that avoids metal contamination issues. This is particularly critical for compounds proceeding to IND-enabling toxicology studies, where residual palladium limits must be below 10 ppm.

In Vitro Receptor Binding and Functional Assays for μ-Opioid Pharmacology

For laboratories conducting in vitro μ-opioid receptor binding or functional assays using the furancarboxamide class, the dihydrochloride salt is the appropriate form for preparing stock solutions. Its aqueous solubility eliminates the need for high-concentration DMSO stocks that can denature receptor proteins or cause solvent interference at test concentrations [2]. Researchers should avoid using the free base, which would require DMSO concentrations exceeding recommended limits for most assay formats.

Process Chemistry Development and Route Scouting for Piperidine-Aminopyridine Intermediates

The compound serves as a benchmark for evaluating new synthetic routes to N-(hetero)arylpiperidines. The patented reductive amination conditions (sodium triacetoxyborohydride, toluene, ambient temperature) [1] can be used as a control in route scouting, with the established yield and purity metrics providing a clear performance baseline. Procurement of material synthesized via this optimized route ensures comparability with literature data.

Quote Request

Request a Quote for (5-Methyl-pyridin-2-YL)-piperidin-4-YL-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.